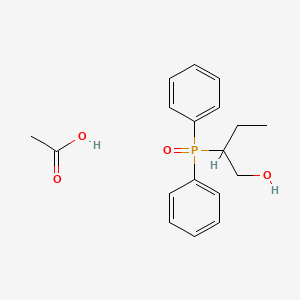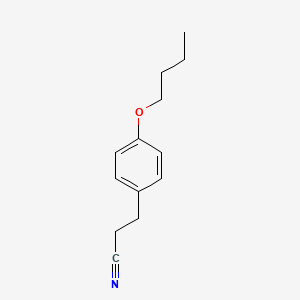
3-(4-Butoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)propanenitrile is an organic compound with the molecular formula C13H17NO It is a nitrile derivative characterized by a butoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Butoxyphenyl)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with sodium or potassium cyanide in an ethanol solution.
Dehydration of Amides: Another method involves the dehydration of amides using phosphorus(V) oxide (P4O10).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., HCl) or dilute alkali (e.g., NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (e.g., RMgX) in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial application, the compound may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile: Similar structure but with a hydroxy group instead of a butoxy group.
3-(4-Methoxyphenyl)propanenitrile: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)propanenitrile is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs .
Properties
CAS No. |
89790-27-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-9H,2-5,11H2,1H3 |
InChI Key |
VOEZCFBWJIFBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


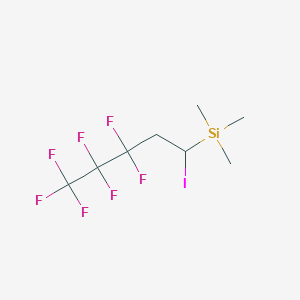
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
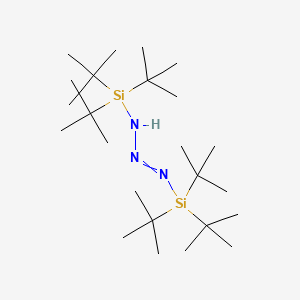
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
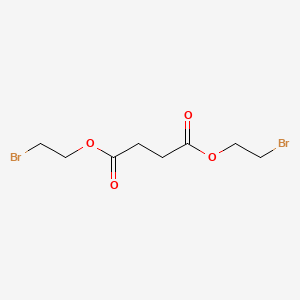
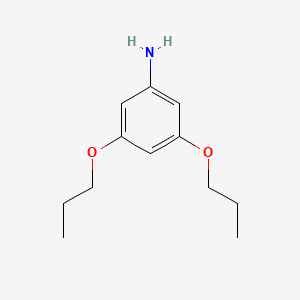
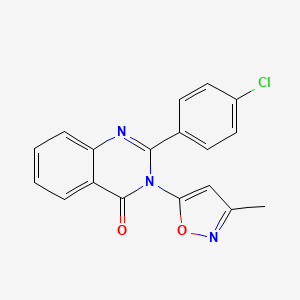


![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)

